molecular formula C21H23N3O3 B277082 N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277082
M. Wt: 365.4 g/mol
InChI Key: JRTPKBRDKHFRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies. DMXAA is known to exhibit potent anti-tumor activity and has shown promise as a potential treatment for various types of cancer.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is known to activate the immune system to attack cancer cells. DMXAA works by inducing the production of cytokines, which are signaling molecules that play a key role in immune system function. Specifically, DMXAA activates the production of tumor necrosis factor-alpha (TNF-α), which is a cytokine that is known to induce tumor cell death. DMXAA also activates the production of interferon-alpha (IFN-α), which is a cytokine that is known to enhance the activity of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have several biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above. DMXAA has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can damage cancer cells. DMXAA has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor. DMXAA has also been shown to inhibit the growth of blood vessels in tumors, which can limit the tumor's ability to grow and spread.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a well-established compound that is widely available in the literature. DMXAA has been extensively studied in preclinical models of cancer, which makes it an attractive candidate for further research. DMXAA has also been shown to have potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, DMXAA has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. DMXAA has also been shown to have variable efficacy in different types of cancer, which can make it difficult to generalize its effects.

Future Directions

There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. DMXAA has also been shown to have potential as a treatment for viral infections, so further research in this area could be valuable. Finally, there is a need for clinical trials to investigate the safety and efficacy of DMXAA in humans.

Synthesis Methods

The synthesis of DMXAA involves several steps, starting with the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,5-dimethylphenylamine. The resulting product is then reacted with butanoyl chloride to yield DMXAA. The synthesis of DMXAA has been well-established and is widely available in the literature.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models, including mouse and rat models of cancer. DMXAA works by activating the immune system to attack cancer cells, which makes it an attractive candidate for cancer immunotherapy. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.

properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-11-15(2)13-17(12-14)22-19(25)5-4-6-20-23-21(24-27-20)16-7-9-18(26-3)10-8-16/h7-13H,4-6H2,1-3H3,(H,22,25)

InChI Key

JRTPKBRDKHFRAA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.